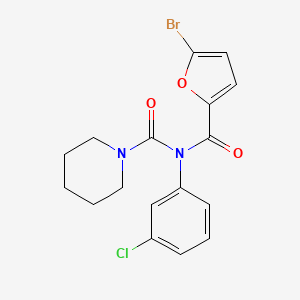

N-(5-bromofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide

描述

N-(5-Bromofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine-carboxamide core substituted with a 5-bromofuran-2-carbonyl group and a 3-chlorophenyl moiety.

属性

IUPAC Name |

N-(5-bromofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrClN2O3/c18-15-8-7-14(24-15)16(22)21(13-6-4-5-12(19)11-13)17(23)20-9-2-1-3-10-20/h4-8,11H,1-3,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIMLNKTKNSXLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide typically involves the following steps:

Formation of the 5-bromofuran-2-carbonyl chloride: This can be achieved by reacting 5-bromofuran-2-carboxylic acid with thionyl chloride or oxalyl chloride under reflux conditions.

Coupling with 3-chlorophenylpiperidine: The resulting acyl chloride is then reacted with 3-chlorophenylpiperidine in the presence of a base such as triethylamine or pyridine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

化学反应分析

Types of Reactions

N-(5-bromofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require the use of strong bases or catalysts such as palladium complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.

科学研究应用

Synthesis and Structural Characterization

The synthesis of N-(5-bromofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide typically involves the reaction of 5-bromofuran-2-carboxylic acid with piperidine derivatives under specific conditions. The structural characterization is often performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of functional groups.

- Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify characteristic absorption bands corresponding to functional groups.

- Mass Spectrometry : Confirms the molecular weight and composition.

These analyses confirm the successful synthesis and purity of the compound, which is crucial for its subsequent application studies.

Anticancer Properties

Recent studies have indicated that compounds related to this compound exhibit significant anticancer activity. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

COX-2 Inhibition

Molecular docking studies have suggested that this compound may act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. The binding affinity observed in these studies indicates that further optimization could lead to the development of effective anti-inflammatory agents or anticancer drugs .

Potential Applications in Drug Development

The unique structural features of this compound position it as a candidate for several therapeutic areas:

- Anti-inflammatory Drugs : Due to its potential COX-2 inhibitory activity, this compound could be developed into a new class of anti-inflammatory medications.

- Anticancer Agents : Given its demonstrated cytotoxic effects on cancer cells, it may serve as a lead compound for further development in oncology.

Case Study: COX-2 Inhibitors

A study highlighted the synthesis of similar compounds that demonstrated good binding affinities to COX-2, suggesting their potential as anti-inflammatory agents. The binding interactions were characterized by hydrogen bonding and hydrophobic interactions, which are favorable for drug design .

Case Study: Anticancer Activity

Another research effort focused on evaluating the anticancer properties of piperidine derivatives. Compounds similar to this compound were tested against human cancer cell lines, revealing significant growth inhibition and apoptosis induction .

作用机制

The mechanism of action of N-(5-bromofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Structural Analogs and Substituent Effects

The piperidine-carboxamide scaffold is common in medicinal chemistry. Key analogs and their substituent-driven differences are highlighted below:

Table 1: Structural Comparison of Piperidine-Carboxamide Derivatives

Key Observations :

- The 3-chlorophenyl group is recurrent in analogs (e.g., ), suggesting its role in hydrophobic interactions or halogen bonding.

- Bulky substituents like benzodiazolyl () or trifluoromethylpyridyl () improve target engagement but may reduce solubility.

- The bromofuran in the target compound could offer unique electronic effects compared to phenyl or pyridyl groups.

Key Observations :

- The 3-chlorophenyl group in analogs (e.g., ) may stabilize binding via hydrophobic pockets.

- Bromofuran’s electronegative bromine could mimic pyridine’s role in forming halogen bonds (as seen in ).

Pharmacophoric Properties

- Lipophilicity : The bromofuran and 3-chlorophenyl groups likely increase logP compared to pyridyl-substituted analogs (e.g., PF3845, ).

生物活性

N-(5-bromofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a furan moiety, a piperidine ring, and an amide linkage, which may contribute to its pharmacological properties. The molecular formula for this compound is .

Structural Characteristics

The structure of this compound is pivotal in understanding its biological activity. The presence of the bromine and chlorine substituents on the furan and phenyl rings, respectively, may enhance its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Melting Point | Specific range (to be determined) |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activity, particularly as an anti-inflammatory agent. This potential is largely attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Molecular docking studies suggest that this compound can effectively bind to COX enzymes, potentially inhibiting their activity. The binding affinity and interaction mechanisms are critical for optimizing the compound for enhanced therapeutic effects.

Anti-inflammatory Activity

Research has shown that compounds similar to this compound possess anti-inflammatory properties. For instance, studies have indicated that furan derivatives can inhibit COX-1 and COX-2 enzymes, leading to reduced inflammation .

Case Studies

- In vitro Studies : A study evaluated the anti-inflammatory effects of various furan-containing compounds, revealing that those with structural similarities to this compound showed significant inhibition of prostaglandin synthesis.

- In vivo Models : Animal models treated with similar compounds demonstrated decreased edema and inflammatory markers in serum, suggesting potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-bromofuran-2-carbonyl)isonicotinohydrazide | Contains isonicotinohydrazide moiety | Potential COX-2 inhibitor |

| 1-(5-Bromofuran-2-carbonyl)piperidine-4-carboxylic acid | Different substitution pattern on piperidine | Anti-inflammatory properties |

| 4-(p-Tolyl)thiazole-2-carboxamide | Features a thiazole ring instead of furan | Potential antimicrobial activity |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-bromofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide, and how can reaction yields be improved?

- Methodology : The compound’s synthesis involves multi-step coupling reactions. A common approach is the condensation of 5-bromofuran-2-carboxylic acid derivatives with N-(3-chlorophenyl)piperidine precursors. To optimize yields:

- Use coupling agents like EDCI/HOBt for amide bond formation under inert conditions.

- Monitor reaction progress via TLC or HPLC to identify intermediate bottlenecks .

- Purify intermediates via column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) to minimize side products .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- Methodology :

- Purity : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water mobile phase) to assess purity >95% .

- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) for molecular ion verification and FT-IR to confirm functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) .

- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to resolve aromatic/piperidine proton environments and confirm substitution patterns .

Q. How can researchers ensure the compound’s stability under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks.

- Monitor degradation via HPLC and NMR to identify decomposition products.

- Recommend storage in airtight containers under nitrogen at –20°C, shielded from light .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound?

- Methodology :

- Grow single crystals via slow evaporation (e.g., DCM/hexane mixtures).

- Collect X-ray diffraction data using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refine structures with SHELXL (for small molecules) to model thermal displacement parameters and hydrogen bonding. Use ORTEP-3 for graphical representation .

- Validate crystallographic data against computed DFT geometries (e.g., Gaussian 16) to resolve discrepancies in bond lengths/angles .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?

- Methodology :

- Synthesize analogs with variations in the bromofuran (e.g., 5-chloro substitution) or 3-chlorophenyl moieties.

- Test analogs in in vitro assays (e.g., enzyme inhibition, receptor binding) to correlate substituent effects with activity.

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., GPCRs, kinases) .

- Cross-reference bioactivity data with physicochemical properties (logP, polar surface area) to identify SAR trends .

Q. How should researchers address contradictions in spectral or crystallographic data?

- Methodology :

- For NMR discrepancies (e.g., unexpected splitting), re-examine solvent effects (e.g., DMSO vs. CDCl₃) or consider dynamic processes (e.g., rotamers) .

- If X-ray data conflicts with computational models (e.g., bond angles), verify hydrogen bonding/packing forces using Mercury software to assess intermolecular interactions .

- Validate ambiguous results via alternative techniques (e.g., SCXRD vs. PXRD for polymorphism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。